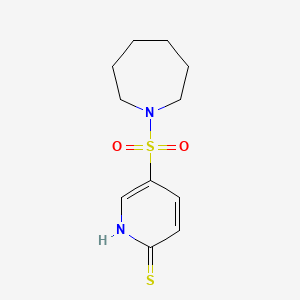

5-(Azepane-1-sulfonyl)pyridine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(Azepane-1-sulfonyl)pyridine-2-thiol” is a chemical compound with the molecular formula C11H16N2O2S2 . It has a molecular weight of 272.39 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) .Physical and Chemical Properties Analysis

The melting point of this compound is between 16-17 degrees Celsius .Aplicaciones Científicas De Investigación

Catalytic Synthesis and Chemical Reactions

Multicomponent Cycloaddition Reactions : A study demonstrated the efficient preparation of air-stable azomethine ylides via the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. This method facilitated the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of biologically active 1,4-diazepine compounds, indicating a novel approach to synthesizing complex molecules with potential biological activities (Dong Jin Lee et al., 2014).

Synthesis of Benzopyridothiazepines : Another research utilized pyridinium 1,4-zwitterionic thiolates for synthesizing 12aH-benzo[f]pyrido[1,2-d][1,4]thiazepines and benzo[b]thiophenes through 1,5-dipolar cycloaddition and [3+2] cascade cyclization reactions. This study revealed a new reaction mode of pyridinium 1,4-zwitterionic thiolates, expanding the utility of sulfur-containing synthons in organic synthesis (Bin Cheng et al., 2020).

Advanced Materials and Catalysis

- Functionalized Alumina Catalysts : Research on the synthesis and characterization of functionalized alumina catalysts with thiol and sulfonic groups highlighted their performance in producing 5-hydroxymethylfurfural from fructose. The bifunctionalized catalysts demonstrated significant efficiency in fructose dehydration reactions, showcasing their potential in biofuel production and chemical synthesis (C. S. Maldonado et al., 2017).

Anticancer Research

- Cytotoxic Titanium(IV)-Bis-Chelates : A novel series of sulfonamide substituted heteroleptic salan titanium(IV)-bis-chelates complexed to 2,6-pyridinedicarboxylic acid were synthesized and evaluated for their anticancer activity. Some complexes showed significant cytotoxicity against human carcinoma cell lines, surpassing the efficacy of cisplatin in certain cases. This indicates the potential of sulfonamide and pyridine-derived compounds in developing new anticancer agents (Tiankun Zhao et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZPMALLHYQJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332239 |

Source

|

| Record name | 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57256180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852956-28-6 |

Source

|

| Record name | 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)

![(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)

![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

![Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2960862.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2960868.png)

![3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2960869.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2960871.png)